3,4-dimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide
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Overview
Description
3,4-dimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with dimethyl groups and a sulfonamide group. The compound also includes a morpholine ring attached to a cyclobutyl group. This unique structure gives it a variety of chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common route includes the initial formation of the benzene sulfonamide derivative, followed by the introduction of the cyclobutyl group through a series of substitution reactions. The morpholine ring is then attached via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents include sulfonyl chlorides, cyclobutyl halides, and morpholine, with catalysts such as palladium or copper to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzene ring and the cyclobutyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, often in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring or the cyclobutyl group.
Scientific Research Applications
3,4-dimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the morpholine ring can interact with various receptors. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide
- 3,4-dimethyl-N-{[1-(piperidin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide
- 3,4-dimethyl-N-{[1-(morpholin-4-yl)cyclopropyl]methyl}benzene-1-sulfonamide
Uniqueness
3,4-dimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the morpholine ring with the cyclobutyl group and the sulfonamide moiety makes it particularly interesting for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
3,4-dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-4-5-16(12-15(14)2)23(20,21)18-13-17(6-3-7-17)19-8-10-22-11-9-19/h4-5,12,18H,3,6-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEVSRJXGOSCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCC2)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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